molecular formula C7H5IN2 B2732821 2-Amino-3-iodobenzonitrile CAS No. 114344-67-1

2-Amino-3-iodobenzonitrile

Cat. No.: B2732821
CAS No.: 114344-67-1
M. Wt: 244.035
InChI Key: ZEHZEHAGUWIUQV-UHFFFAOYSA-N
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Description

2-Amino-3-iodobenzonitrile is an organic compound with the molecular formula C7H5IN2. It is a derivative of benzonitrile, where an amino group is attached to the second carbon and an iodine atom to the third carbon of the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-iodobenzonitrile can be synthesized through various methods. One common approach involves the iodination of 2-aminobenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-iodobenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-iodobenzonitrile largely depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-iodobenzonitrile is unique due to the specific positioning of the amino and iodine groups, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-amino-3-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZEHAGUWIUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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